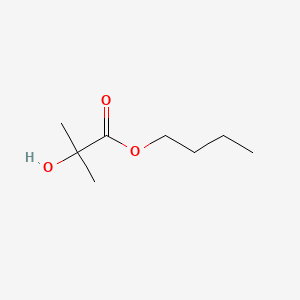

Butyl 2-hydroxy-2-methylpropanoate

Description

Significance within the α-Hydroxy Ester Class

Butyl 2-hydroxy-2-methylpropanoate belongs to the α-hydroxy ester class, a group of organic molecules characterized by an ester functional group with a hydroxyl group on the alpha carbon. These compounds are highly valued as versatile building blocks in organic synthesis. The presence of both a hydroxyl and an ester group on adjacent carbons allows for a wide range of chemical transformations, making them crucial intermediates in the synthesis of more complex molecules.

The significance of this compound within this class stems from its specific combination of a tertiary α-hydroxy group and a butyl ester. The tertiary nature of the alcohol provides steric hindrance that can influence reaction pathways and the properties of resulting polymers. This unique structural feature sets it apart from simpler α-hydroxy esters and is a key factor in its growing academic and industrial relevance.

Overview of Research Trajectories and Academic Relevance

Current research on this compound is primarily focused on its application as a monomer in the synthesis of biodegradable polyesters. smolecule.com The compound's bifunctional nature, possessing both a hydroxyl and an ester group, allows it to participate in ring-opening polymerization to create polymers with tailored properties. smolecule.com

One of the most promising research trajectories is the development of sustainable and biodegradable polymers as alternatives to petroleum-based plastics. Polyesters derived from this compound have demonstrated remarkable mechanical properties, including high tensile strength and significant fracture strain, making them viable candidates for a range of applications. smolecule.com Furthermore, the incorporation of this monomer can enhance the biodegradability of the resulting polyester (B1180765), as the tertiary hydroxyl groups can facilitate enzymatic degradation. smolecule.com

Beyond polymer science, there is emerging interest in the potential biological activities of this compound and related compounds. Preliminary research suggests potential antimicrobial properties, indicating a possible future in pharmaceutical or biomedical applications. smolecule.com The biocatalytic synthesis of chiral α-hydroxy esters is also an active area of investigation, aiming to produce enantiomerically pure compounds for the pharmaceutical industry. researchgate.netnih.govresearchgate.net

Structural Context within Butyl Esters and Related α-Hydroxy Compounds

To fully appreciate the unique characteristics of this compound, it is useful to compare it with structurally related compounds.

Comparison with other Butyl Esters:

Varying the acid portion of the ester while keeping the butyl group constant leads to a range of esters with different properties. For instance, Butyl 2-methylpropanoate (B1197409) (also known as butyl isobutyrate) lacks the α-hydroxyl group, which significantly alters its reactivity and potential for polymerization. ymdb.ca Butyl 2-methylbutanoate is another related ester with a slightly different carbon skeleton, impacting its physical and sensory properties. ymdb.ca

| Compound Name | Chemical Formula | Key Structural Difference from this compound |

| This compound | C₈H₁₆O₃ | Contains an α-hydroxyl group |

| Butyl 2-methylpropanoate | C₈H₁₆O₂ | Lacks the α-hydroxyl group |

| Butyl 2-methylbutanoate | C₉H₁₈O₂ | Different carbon chain on the acid moiety and lacks the hydroxyl group |

Comparison with other α-Hydroxy Compounds:

The nature of the ester group and the substituents on the α-carbon also play a crucial role in the compound's properties. For example, tert-Butyl α-hydroxyisobutyrate has a bulkier tert-butyl ester group, which can affect its reactivity and the properties of polymers derived from it. sigmaaldrich.com Butyl 2-hydroxy-2-methylbutyrate features an additional methyl group on the α-carbon, further increasing steric hindrance. ontosight.ai

| Compound Name | Chemical Formula | Key Structural Difference from this compound |

| This compound | C₈H₁₆O₃ | Butyl ester group |

| tert-Butyl α-hydroxyisobutyrate | C₈H₁₆O₃ | tert-Butyl ester group |

| Butyl 2-hydroxy-2-methylbutyrate | C₉H₁₈O₃ | Ethyl group instead of a methyl group on the α-carbon |

This structural diversity within the α-hydroxy ester and butyl ester families allows for the fine-tuning of chemical and physical properties for specific applications, with this compound occupying a significant position due to its balanced and versatile characteristics.

Structure

3D Structure

Properties

CAS No. |

816-50-2 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

butyl 2-hydroxy-2-methylpropanoate |

InChI |

InChI=1S/C8H16O3/c1-4-5-6-11-7(9)8(2,3)10/h10H,4-6H2,1-3H3 |

InChI Key |

KDOLGPLJUMQYBO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(C)(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Butyl 2 Hydroxy 2 Methylpropanoate

Direct Esterification Routes and Optimization Strategies

Direct esterification, a fundamental reaction in organic chemistry, is a common and straightforward method for the synthesis of Butyl 2-hydroxy-2-methylpropanoate. This process typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Acid-Catalyzed Esterification from 2-Hydroxy-2-methylpropanoic Acid and Butanol

The most prevalent method for synthesizing this compound is the Fischer-Speier esterification of 2-hydroxy-2-methylpropanoic acid with butanol. smolecule.comwikipedia.org This reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

The reaction mechanism proceeds through several key steps:

Protonation of the carbonyl oxygen: The acid catalyst donates a proton to the carbonyl oxygen of 2-hydroxy-2-methylpropanoic acid.

Nucleophilic attack: The lone pair of electrons on the oxygen atom of butanol attacks the protonated carbonyl carbon.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst. wikipedia.org

Studies have shown that the choice of alcohol and the structure of the carboxylic acid can influence the reaction rate and yield. For instance, in the esterification of propanoic acid, the reactivity of alcohols follows the order: primary > secondary > tertiary. ceon.rs Furthermore, increasing the length of the alcohol chain can sometimes have a negative effect on the conversion of carboxylic acids to esters due to steric hindrance, particularly when heterogeneous catalysts are used. ceon.rs

Table 1: Effect of Reaction Parameters on the Esterification of Propanoic Acid

| Parameter | Conditions | Effect on Yield/Rate | Reference |

| Alcohol Structure | Primary vs. Secondary vs. Tertiary | Primary > Secondary > Tertiary | ceon.rs |

| Molar Ratio (Acid:Alcohol) | Increasing from 1:2.5 to 1:10 | Increased rate and yield | researchgate.net |

| Temperature | Increasing from 35°C to 65°C | Increased rate and yield | researchgate.net |

| Catalyst Concentration | Increasing molar ratio of acid to catalyst | Increased reaction rate | ceon.rs |

Anhydrous Conditions and Water Removal Techniques

A significant challenge in Fischer esterification is the presence of water, a byproduct of the reaction. The accumulation of water can shift the equilibrium back towards the reactants, thereby reducing the yield of the ester. masterorganicchemistry.com To overcome this, several techniques are employed to remove water from the reaction mixture.

One common strategy is to use a large excess of one of the reactants, typically the alcohol, to drive the equilibrium forward according to Le Chatelier's principle. masterorganicchemistry.com Another effective method is the physical removal of water as it is formed.

Techniques for Water Removal:

Dean-Stark Apparatus: This is a classic laboratory technique where the reaction is conducted in a solvent (e.g., toluene (B28343) or benzene) that forms an azeotrope with water. The azeotrope boils and condenses in the Dean-Stark trap, where the denser water separates and can be removed, while the solvent is returned to the reaction flask. masterorganicchemistry.com

Drying Agents: Anhydrous salts like copper(II) sulfate (B86663) or potassium pyrosulfate can be added to the reaction mixture to sequester water by forming hydrates. wikipedia.org Molecular sieves, such as zeolite 4A, are also effective at adsorbing water and can significantly increase the conversion of the carboxylic acid. researchgate.net

Pervaporation: This membrane-based process can selectively remove water from the reaction mixture. It has been successfully applied in lipase-catalyzed esterification and is a potential method for other esterification processes. nih.gov

Reactive Stripping: In this technique, a reactive gas is passed through the reaction mixture to remove a volatile product. This method has been studied for solid-acid catalyzed esterification in monolith reactors to continuously remove water. researchgate.net

Transesterification Processes for this compound Synthesis

Transesterification, or ester exchange, is an alternative route for the synthesis of this compound. This process involves the reaction of an existing ester with an alcohol in the presence of a catalyst to produce a new ester and a new alcohol. For the synthesis of this compound, a common starting ester would be Methyl 2-hydroxy-2-methylpropanoate, which is reacted with butanol. nih.govsigmaaldrich.com

Catalyst Systems for Ester Exchange

Both acid and base catalysts can be used for transesterification. masterorganicchemistry.commdpi.com

Acid Catalysts: The mechanism for acid-catalyzed transesterification is very similar to that of Fischer esterification, involving protonation of the carbonyl oxygen to enhance its electrophilicity. masterorganicchemistry.com

Base Catalysts: Base-catalyzed transesterification is generally faster than the acid-catalyzed process. The mechanism involves the deprotonation of the alcohol by the base to form a more nucleophilic alkoxide ion, which then attacks the carbonyl carbon of the ester. mdpi.com Common base catalysts include sodium hydroxide (B78521), potassium hydroxide, and alkoxides like sodium methoxide. researchgate.net

In recent years, heterogeneous catalysts have gained significant attention due to their ease of separation from the reaction mixture and potential for reuse. Examples of solid catalysts for transesterification include:

Metal Oxides: CaO, MgO, and ZnO have been investigated as solid base catalysts. mdpi.com

Mixed Metal Oxides: Calcium aluminate nano-catalysts impregnated with KOH have shown high catalytic activity. mdpi.com

Supported Catalysts: Alkali metal salts like potassium carbonate supported on metal oxides are also effective. mdpi.com

Ionic Liquids: Acidic ionic liquids have been shown to be effective catalysts for simultaneous esterification and transesterification. mdpi.com

Equilibrium Control in Transesterification Reactions

Similar to direct esterification, transesterification is an equilibrium-limited reaction. youtube.com To drive the reaction towards the formation of the desired product, this compound, several strategies can be employed:

Use of Excess Reactant: A large excess of butanol is typically used to shift the equilibrium towards the product side. masterorganicchemistry.com

Removal of Byproduct: The lower-boiling alcohol byproduct (in this case, methanol) can be removed from the reaction mixture by distillation. This is a very effective way to drive the reaction to completion. google.com

Two-Stage Process: In some industrial applications, a two-stage transesterification process is used. After the first stage, the lower glycerol (B35011) layer (in the context of biodiesel production) is removed, and then the remaining reactants are subjected to a second stage with additional alcohol and catalyst to maximize conversion. acs.org

The presence of water can negatively impact base-catalyzed transesterification by consuming the catalyst to form soap. acs.org Therefore, maintaining anhydrous conditions is crucial for achieving high yields.

Table 2: Comparison of Catalysts for Transesterification

| Catalyst Type | Examples | Advantages | Disadvantages | Reference |

| Homogeneous Acid | H₂SO₄, TsOH | Effective | Difficult to separate, corrosive | mdpi.com |

| Homogeneous Base | NaOH, KOH, NaOCH₃ | Faster than acid catalysis | Saponification side reactions, difficult to separate | mdpi.comresearchgate.net |

| Heterogeneous Solid | CaO, ZnO, Supported K₂CO₃ | Easy to separate, reusable | Can have lower activity than homogeneous catalysts | mdpi.com |

| Ionic Liquids | [BMIm][CH₃SO₃] | Reusable, can catalyze simultaneous reactions | Higher cost | mdpi.com |

Multi-Step Synthetic Approaches Incorporating the 2-Hydroxy-2-methylpropanoate Moiety

One example involves the synthesis of the parent acid, 2-hydroxy-2-methylpropanoic acid, from simpler starting materials. For instance, it can be synthesized from ethanol (B145695) through a series of reactions:

Oxidation of ethanol to acetaldehyde (B116499).

Reaction of acetaldehyde with a Grignard reagent (CH₃MgI) followed by acidic hydrolysis to yield isopropyl alcohol.

Oxidation of isopropyl alcohol to acetone (B3395972).

Reaction of acetone with sodium cyanide and hydrogen cyanide (Strecker synthesis) followed by acidic hydrolysis to produce 2-hydroxy-2-methylpropanoic acid. quora.com

Once the acid is synthesized, it can be esterified with butanol as described in section 2.1.1.

Another approach could involve the protection of the hydroxyl group of a precursor molecule, followed by transformations on other parts of the molecule, and finally deprotection and esterification. For example, the synthesis of methyl 4-hydroxy-2-butynoate involves the protection of the hydroxyl group of propargyl alcohol as a tetrahydropyranyl ether before subsequent reaction steps. orgsyn.org While not directly for this compound, this illustrates the principle of using protecting groups in multi-step syntheses of hydroxy esters.

Synthesis from Precursors via Hydrolysis and Subsequent Esterification

A primary and straightforward method for synthesizing this compound involves the direct esterification of its corresponding carboxylic acid precursor, 2-hydroxy-2-methylpropanoic acid, with butanol. smolecule.com This reaction is typically performed under acidic conditions, often with a catalyst like sulfuric acid, and may require reflux to drive the reaction to completion. smolecule.com

The esterification is a reversible equilibrium reaction. Under acidic or basic conditions, this compound can undergo hydrolysis, breaking the ester bond to yield the parent 2-hydroxy-2-methylpropanoic acid and butanol. smolecule.com The efficiency of the forward reaction (esterification) is often enhanced by removing the water produced during the reaction, thereby shifting the equilibrium towards the product side.

Asymmetric Synthesis and Stereoselective Pathways

Achieving stereochemical control is crucial for applications where a specific enantiomer of a chiral molecule is required. Asymmetric synthesis aims to produce a single stereoisomer, which can be accomplished through various strategies, including the use of chiral auxiliaries, ligand-controlled catalysis, and biocatalysis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary is removed, yielding an enantiomerically enriched product. For example, chiral imidazolidinone auxiliaries have been developed and used for the asymmetric synthesis of complex chiral building blocks. capes.gov.br These auxiliaries can control the stereochemistry of alkylation or Michael addition reactions with high diastereoselectivity. capes.gov.br

Another powerful strategy is the use of chiral ligands in metal-catalyzed reactions. The ligand coordinates to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. For instance, the homogeneous catalytic hydrogenation of α-substituted β-hydroxy esters using a rhodium catalyst complexed with a chiral phosphine (B1218219) ligand, such as 1,4-bis(diphenylphosphino)butane, can produce specific stereoisomers with high selectivity. orgsyn.org This method is particularly effective for creating chiral centers in molecules structurally similar to this compound. orgsyn.org

Table 1: Examples of Stereoselective Methods in Organic Synthesis

| Method | Catalyst/Auxiliary Example | Transformation | Stereoselectivity | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | (R)- or (S)-tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate | Alkylation of Propanoyl Derivative | >99.5:0.5 e.r. | capes.gov.br |

| Phase-Transfer Catalysis | (S,S)-3,4,5-trifluorophenyl-NAS bromide | α-alkylation of malonates | up to 98% ee | nih.gov |

| Ligand-Controlled Catalysis | Rhodium / 1,4-bis(diphenylphosphino)butane | Hydrogenation of α-alkyl-β-hydroxy esters | High anti-stereoselectivity | orgsyn.org |

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional stereo-, regio-, and chemo-selectivity under mild conditions.

A key biocatalytic strategy is the asymmetric reduction of a carbon-carbon double bond (C=C). Enoate reductases from the 'old yellow enzyme' (OYE) family are particularly effective for the asymmetric bioreduction of α,β-unsaturated carbonyl compounds. researchgate.net For example, these enzymes can reduce methyl 2-hydroxymethylacrylate derivatives to furnish (R)-configured methyl 3-hydroxy-2-methylpropionate products with excellent enantiomeric excess (ee) of up to >99%. researchgate.net This demonstrates a viable pathway for establishing the chiral center found in related hydroxy esters.

Another biocatalytic approach involves the use of lipases for the asymmetric hydrolysis of prochiral diesters. Porcine pancreatic lipase (B570770), for example, has been shown to be highly stereospecific in hydrolyzing certain propionate (B1217596) esters. researchgate.net Lipase P (from Amano) can asymmetrically hydrolyze a prochiral diester to form (R)-3-Hydroxy-2-methylpropyl butyrate (B1204436) in high enantiomeric excess. researchgate.net

Furthermore, complex biosynthetic pathways can be engineered in microorganisms. A cascade biocatalysis system in Escherichia coli has been developed to produce optically pure (S)-2-hydroxybutyric acid from L-threonine, utilizing a combination of L-threonine deaminase, NAD-dependent L-lactate dehydrogenase, and alcohol dehydrogenase. researchgate.net In nature, the biosynthesis of the related compound 2-hydroxyisobutyryl-CoA involves a cobalamin-dependent CoA-carbonyl mutase that catalyzes the isomerization of 3-hydroxybutyryl-CoA. smolecule.com

Table 2: Biocatalytic Approaches for Synthesis of Chiral Hydroxy Acids and Esters

| Enzyme Class | Example Enzyme | Substrate Example | Product Example | Key Finding | Reference |

|---|---|---|---|---|---|

| Enoate Reductase | Old Yellow Enzyme (OYE) family | Methyl 2-hydroxymethylacrylate | (R)-methyl 3-hydroxy-2-methylpropionate | Achieved >99% ee. | researchgate.net |

| Lipase | Lipase P (Amano) | Prochiral diester | (R)-3-Hydroxy-2-methylpropyl butyrate | Achieved 96% ee at low temperatures. | researchgate.net |

| Mutase | Cobalamin-dependent CoA-carbonyl mutase | 3-hydroxybutyryl-CoA | 2-hydroxyisobutyryl-CoA | Radical-based rearrangement for bioisomerization. | smolecule.com |

| Monooxygenase | Baeyer-Villiger Monooxygenase (BVMO) | Butyl levulinate | Butyl 3-acetoxypropionate | Regioselective oxygen insertion next to a carbonyl group. | nih.gov |

One-Pot Reaction Sequences

Another relevant synthetic sequence is the Baylis-Hillman reaction, which can be used to form 2-(1'-hydroxyalkyl)acrylic esters. For example, methyl acrylate (B77674) can be reacted with propionaldehyde (B47417) in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) to form methyl 3-hydroxy-2-methylenepentanoate. orgsyn.org This intermediate can then be subjected to subsequent reactions, such as catalytic hydrogenation, within a streamlined process. orgsyn.org

Mechanistic Elucidation of Formation Pathways

Understanding the step-by-step molecular mechanism of a reaction is fundamental to optimizing reaction conditions and predicting outcomes. The formation of this compound primarily involves nucleophilic acyl substitution.

The most common synthesis of this compound is the Fischer-Speier esterification of 2-hydroxy-2-methylpropanoic acid with butanol. smolecule.com This reaction, when acid-catalyzed, proceeds through a well-established mechanism involving several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A lone pair of electrons on the oxygen atom of butanol (the nucleophile) attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the butanol moiety) to one of the hydroxyl groups. This creates a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated by a base (such as water or another molecule of the alcohol) to yield the final ester product and regenerate the acid catalyst.

Alternative mechanisms are also relevant in related syntheses. For instance, the biosynthesis of 2-hydroxyisobutyryl-CoA involves a radical-based mechanism mediated by coenzyme B12. smolecule.com This process includes the homolytic cleavage of the coenzyme's cobalt-carbon bond to generate a radical, which then initiates a rearrangement of the substrate. smolecule.com In other chemical syntheses, such as the conversion of butyl-(S)-2,3-epoxypropanoate, the mechanism involves a stereospecific ring-opening reaction initiated by the nucleophilic attack of a methylmagnesium bromide in the presence of a copper catalyst. researchgate.net

Role of Transition States in Synthetic Yield and Selectivity

The synthesis of this compound, primarily achieved through the Fischer-Speier esterification of 2-hydroxy-2-methylpropanoic acid with butanol, is a process governed by the principles of reaction kinetics and thermodynamics. The yield and selectivity of this reaction are intricately linked to the stability of the transition states involved in the reaction mechanism. Under acidic conditions, the reaction proceeds through a series of equilibrium steps, with the formation of a tetrahedral intermediate being the most critical juncture.

The generally accepted mechanism for Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. masterorganicchemistry.comorganic-chemistry.orgmdpi.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the butanol molecule. This attack results in the formation of a tetrahedral intermediate. The stability of the transition state leading to this intermediate is a key determinant of the reaction rate.

The choice of catalyst is another critical factor influencing the transition state and, therefore, the reaction's outcome. Both Brønsted and Lewis acids can be employed, and their nature (homogeneous or heterogeneous) affects the reaction environment. organic-chemistry.orgmdpi.comrug.nloup.com For instance, the use of bulky diarylammonium arenesulfonates as catalysts has been shown to be effective in esterifications, showcasing how catalyst structure can be tailored to manage steric interactions in the transition state. organic-chemistry.org

Kinetic studies on analogous esterification reactions provide valuable insights into the factors governing the synthesis of this compound. For example, a study on the esterification of butyric acid with n-butanol using methanesulfonic acid as a catalyst revealed the influence of temperature, catalyst concentration, and molar ratio of reactants on the conversion rate. researchgate.net Such data allows for the optimization of reaction conditions to favor the desired product by stabilizing the transition state and shifting the equilibrium.

The following interactive table presents kinetic data from a study on the esterification of butyric acid with n-butanol, which can be considered analogous to the synthesis of this compound.

Table 1: Influence of Reaction Parameters on the Esterification of Butyric Acid with n-Butanol Data adapted from a kinetic study on the esterification of butyric acid with n-butanol. researchgate.net

| Temperature (°C) | Catalyst Concentration (wt.%) | Molar Ratio (Butanol:Acid) | Butyric Acid Conversion (%) |

|---|---|---|---|

| 60 | 0.5 | 1:1 | 45 |

| 80 | 0.5 | 1:1 | 55 |

| 90 | 0.5 | 1:1 | 62 |

| 80 | 1.0 | 1:1 | 65 |

| 80 | 1.5 | 1:1 | 70 |

| 80 | 0.5 | 2:1 | 68 |

The data illustrates that increasing the temperature, catalyst concentration, and the molar ratio of alcohol to acid generally leads to a higher conversion of the carboxylic acid. This is consistent with the principles of chemical kinetics, where higher temperatures provide the necessary activation energy to overcome the transition state barrier, and higher concentrations of reactants and catalyst increase the frequency of effective collisions.

Chemical Reactivity and Functional Group Transformations of Butyl 2 Hydroxy 2 Methylpropanoate

Reactions Involving the Hydroxyl Group

The hydroxyl group in Butyl 2-hydroxy-2-methylpropanoate is tertiary, meaning the carbon atom bonded to the -OH group is also bonded to three other carbon atoms. This structural feature significantly influences its reactivity, particularly in oxidation and substitution reactions.

Tertiary alcohols, such as the one present in this compound, are resistant to oxidation under standard conditions. Common oxidizing agents that readily convert primary and secondary alcohols to aldehydes and ketones, respectively, are ineffective with tertiary alcohols. This is because the reaction requires the removal of a hydrogen atom from the carbinol carbon (the carbon bearing the -OH group), which is absent in a tertiary alcohol.

Under harsh or forcing conditions, such as treatment with strong oxidizing agents in hot acidic solutions, the carbon-carbon bonds adjacent to the carbinol carbon can be cleaved. This degradative process results in a mixture of smaller molecules, including ketones and carboxylic acids, rather than a simple oxidation of the alcohol functionality.

Table 1: Reactivity with Common Oxidizing Agents

| Oxidizing Agent | Reaction Condition | Expected Outcome for this compound |

| Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂ | No reaction |

| Sodium dichromate (Na₂Cr₂O₇) | H₂SO₄, H₂O, acetone (B3395972) (Jones oxidation) | No reaction under mild conditions |

| Potassium permanganate (KMnO₄) | Hot, acidic | C-C bond cleavage, degradation of the molecule |

The hydroxyl group is a poor leaving group, making direct nucleophilic substitution difficult. For a reaction to occur, the -OH group must first be converted into a better leaving group. This is typically achieved by protonation under strongly acidic conditions.

Table 2: Examples of Nucleophilic Substitution

| Reagent | Intermediate | Nucleophile | Product |

| Concentrated HBr | Protonated hydroxyl group | Br⁻ | Butyl 2-bromo-2-methylpropanoate |

| Concentrated HCl | Protonated hydroxyl group | Cl⁻ | Butyl 2-chloro-2-methylpropanoate |

In multi-step syntheses, it is often necessary to "protect" the reactive hydroxyl group to prevent it from interfering with reactions intended for the ester moiety. A protecting group is a temporary modification that renders the functional group inert to specific chemical conditions and can be cleanly removed later. organic-chemistry.org

For tertiary alcohols, silyl ethers are among the most common and effective protecting groups due to their ease of formation and removal. masterorganicchemistry.comhighfine.com The choice of silyl group allows for tuning the stability of the protected alcohol.

Table 3: Common Protecting Groups for the Tertiary Hydroxyl Group

| Protecting Group | Reagent for Protection | Typical Conditions for Deprotection | Stability Characteristics |

| Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMSCl), base (e.g., pyridine) | Mild acid or fluoride (B91410) ion source (e.g., TBAF) | Labile, sensitive to acidic conditions and chromatography |

| tert-Butyldimethylsilyl (TBDMS or TBS) | tert-Butyldimethylsilyl chloride (TBDMSCl), base (e.g., imidazole) | Fluoride ion source (e.g., TBAF, HF) | More stable than TMS to hydrolysis and chromatography harvard.edu |

| Triisopropylsilyl (TIPS) | Triisopropylsilyl chloride (TIPSCl), base | Fluoride ion source (e.g., TBAF, HF) | Very bulky, offers high stability due to steric hindrance highfine.com |

Reactions Involving the Ester Moiety

The ester group is susceptible to nucleophilic attack at the carbonyl carbon, leading to characteristic hydrolysis and reduction reactions.

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. smolecule.com

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The ester is heated with a strong acid in the presence of excess water. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water, and subsequent elimination of butanol. To drive the reaction to completion, a large excess of water is used.

Reaction: this compound + H₂O ⇌ 2-Hydroxy-2-methylpropanoic acid + Butanol (in the presence of H⁺) smolecule.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. The ester is treated with a strong base, such as sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The final step, an acid-base reaction between the carboxylic acid and the alkoxide, is irreversible and drives the reaction to completion.

Reaction: this compound + NaOH → Sodium 2-hydroxy-2-methylpropanoate + Butanol

Table 4: Comparison of Acidic vs. Basic Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst | Strong acid (e.g., H₂SO₄, HCl) | Strong base (e.g., NaOH, KOH) |

| Reversibility | Reversible | Irreversible |

| Products | Carboxylic acid + Alcohol | Carboxylate salt + Alcohol |

| Stoichiometry | Catalytic amount of acid | Stoichiometric amount of base required |

Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the departure of the alkoxy group. A second hydride addition to the intermediate aldehyde results in a primary alcohol.

When this compound is treated with LiAlH₄, the ester moiety is cleaved and reduced. The carbonyl group is converted to a primary alcohol, and the butyl group is released as butanol. The tertiary hydroxyl group remains unaffected.

Table 5: Reduction of this compound

| Reagent | Reaction Steps | Products |

| 1. Lithium Aluminum Hydride (LiAlH₄) in ether | 2. Aqueous workup (e.g., H₃O⁺) | 2-Methylpropane-1,2-diol (B142230) and Butan-1-ol |

Transesterification with Different Alcohols

Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group of an ester with that of an alcohol. For this compound, this process allows for the synthesis of a variety of other alkyl 2-hydroxy-2-methylpropanoate esters. The reaction is typically reversible and requires a catalyst, which can be either acidic or basic in nature.

The general mechanism, when acid-catalyzed, involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A molecule of the new alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of butanol yield the new ester. Under basic conditions, the reaction is initiated by the nucleophilic attack of an alkoxide on the carbonyl carbon.

Key factors influencing the reaction equilibrium and rate include the structure of the alcohol, reaction temperature, catalyst concentration, and the removal of one of the products (typically the displaced alcohol or the newly formed ester) to drive the reaction to completion. While specific kinetic data for this compound is not extensively detailed in the literature, the principles are well-established from studies on similar esters, such as the transesterification of methyl acetate with n-butanol.

Below is a table summarizing the expected outcomes and conditions for the transesterification of this compound with various alcohols, based on general principles of ester chemistry.

| New Alcohol (R-OH) | Expected Product | Catalyst Type | Typical Reaction Conditions |

| Methanol (CH₃OH) | Methyl 2-hydroxy-2-methylpropanoate | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Reflux temperature; removal of butanol |

| Ethanol (B145695) (C₂H₅OH) | Ethyl 2-hydroxy-2-methylpropanoate | Acid (e.g., p-TsOH) or Base (e.g., NaOCH₂CH₃) | Reflux temperature; removal of butanol |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl 2-hydroxy-2-methylpropanoate | Acid or Base | Higher temperatures may be needed due to steric hindrance |

| Benzyl Alcohol (C₆H₅CH₂OH) | Benzyl 2-hydroxy-2-methylpropanoate | Acid (e.g., H₂SO₄) or Heterogeneous catalyst | Reflux in a suitable solvent (e.g., toluene) |

Participation in Carbon-Carbon Bond Forming Reactions

Due to its bifunctional nature, containing both a hydroxyl group and an ester moiety, this compound possesses both nucleophilic and electrophilic centers, allowing it to potentially participate in various carbon-carbon bond-forming reactions.

Role as an Electrophile or Nucleophile in Targeted Syntheses

Electrophilic Character: The primary electrophilic site in this compound is the carbonyl carbon of the ester group. This carbon is susceptible to nucleophilic attack by strong carbon nucleophiles such as Grignard reagents or organolithium compounds. Such reactions would typically lead to the formation of tertiary alcohols after replacing the butoxy group and adding two equivalents of the organometallic reagent. However, the presence of the acidic tertiary hydroxyl group complicates this pathway, as an organometallic reagent would first act as a base, deprotonating the hydroxyl group. This necessitates a protection strategy for the hydroxyl group (see Section 3.4) before the ester can be utilized as an electrophile in this manner.

Nucleophilic Character: The nucleophilic character resides in the lone pairs of the oxygen atom of the tertiary hydroxyl group. While this oxygen atom is a nucleophile, its direct participation in C-C bond formation is not typical. Instead, the molecule can be used as a precursor to generate carbon nucleophiles. For instance, while the alpha-protons are absent (preventing direct enolate formation), the molecule can be used as a building block in syntheses where its hydroxyl or ester group is modified for subsequent reactions. For example, derivatives of the closely related methyl 2-hydroxy-2-methylpropanoate have been used as starting materials in the synthesis of α'-oxy enones, which are key substrates in conjugate addition reactions. unavarra.es

Reactions with Unsaturated Carbonyl Compounds

The hydroxyl group of this compound can act as an oxygen nucleophile in conjugate addition reactions to α,β-unsaturated carbonyl compounds, a process known as the oxa-Michael addition. wikipedia.org This 1,4-addition reaction results in the formation of a carbon-oxygen bond at the β-carbon of the Michael acceptor.

The reaction can be catalyzed by either acids or bases. Base catalysis involves the deprotonation of the hydroxyl group to form a more potent alkoxide nucleophile, which then attacks the enone. Acid catalysis activates the unsaturated carbonyl compound by protonating its carbonyl oxygen, rendering the β-carbon more electrophilic. semanticscholar.org While specific examples involving this compound are not prominent, the intramolecular oxa-Michael reaction of tethered hydroxy-α,β-unsaturated esters is a well-established method for synthesizing oxygen-containing heterocycles like tetrahydrofurans and tetrahydropyrans. nih.govacs.org This demonstrates the inherent reactivity of the hydroxyl group as a competent nucleophile for this type of transformation. The reaction provides a pathway to form ether linkages, expanding the molecular complexity.

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for a specific purpose, such as analysis or further synthetic steps.

For analytical purposes , particularly in gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of molecules containing polar functional groups like hydroxyls. The tertiary hydroxyl group of this compound can be derivatized to reduce its polarity and improve its chromatographic behavior. Common methods include:

Silylation: Converting the hydroxyl group (-OH) to a trimethylsilyl (-OTMS) or tert-butyldimethylsilyl (-OTBDMS) ether. This is typically achieved by reacting the compound with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). The resulting silyl ethers are significantly more volatile and less prone to adsorption on GC columns.

Acylation: Esterifying the hydroxyl group with an acylating agent, such as acetic anhydride or a perfluoroacyl anhydride. This converts the hydroxyl into an acetate or a perfluoroacyl ester, which can enhance detectability in electron capture detection (ECD).

For synthetic purposes , derivatization is primarily used to "protect" the reactive hydroxyl group. A protecting group masks the hydroxyl functionality, preventing it from interfering with reactions targeting other parts of the molecule (e.g., the ester group). The protecting group must be stable to the desired reaction conditions and easily removable afterward. Common strategies for hydroxyl protection include:

Ether Formation: Converting the hydroxyl group into a silyl ether (e.g., TBDMS, TIPS) or a benzyl ether (Bn). Silyl ethers are stable under a wide range of non-acidic, non-fluoride conditions, while benzyl ethers are robust and can be removed by hydrogenolysis.

Acetal Formation: Reacting the hydroxyl group with dihydropyran (DHP) under acidic conditions to form a tetrahydropyranyl (THP) ether. THP ethers are stable to bases, organometallic reagents, and nucleophiles but are readily cleaved under mild acidic conditions.

The following table summarizes these common derivatization strategies.

| Purpose | Strategy | Reagent Example(s) | Resulting Functional Group | Key Feature |

| Analytical | Silylation | BSTFA, MTBSTFA | Trimethylsilyl (TMS) Ether, t-Butyldimethylsilyl (TBDMS) Ether | Increases volatility for GC-MS analysis. |

| Analytical | Acylation | Acetic Anhydride | Acetate Ester | Reduces polarity; can enhance detector response. |

| Synthetic | Silyl Ether Protection | TBDMS-Cl, Imidazole | t-Butyldimethylsilyl (TBDMS) Ether | Stable to many reagents; removed by fluoride ions (e.g., TBAF). |

| Synthetic | Benzyl Ether Protection | Benzyl Bromide (BnBr), NaH | Benzyl Ether | Stable to acidic and basic conditions; removed by hydrogenolysis. |

| Synthetic | Acetal Protection | Dihydropyran (DHP), p-TsOH | Tetrahydropyranyl (THP) Ether | Stable to bases and nucleophiles; removed by mild acid. |

Advanced Spectroscopic and Analytical Characterization for Research on Butyl 2 Hydroxy 2 Methylpropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Alkyl and Hydroxyl Proton Assignments

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within Butyl 2-hydroxy-2-methylpropanoate. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal offer a wealth of structural information.

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the butyl group and the methyl groups, as well as the hydroxyl proton. The protons of the n-butyl chain would exhibit characteristic splitting patterns due to coupling with adjacent non-equivalent protons. The hydroxyl proton would typically appear as a broad singlet, and its chemical shift can be concentration-dependent. The two methyl groups attached to the quaternary carbon are equivalent and would therefore appear as a single sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (terminal) | ~0.9 | Triplet | 3H |

| CH₂ (next to CH₃) | ~1.4 | Sextet | 2H |

| CH₂ (next to O) | ~1.6 | Quintet | 2H |

| O-CH₂ | ~4.1 | Triplet | 2H |

| C(OH)(CH₃)₂ | ~1.4 | Singlet | 6H |

| OH | Variable | Singlet (broad) | 1H |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would clearly show signals for the carbonyl carbon of the ester group at the downfield end (typically 170-180 ppm). The quaternary carbon attached to the hydroxyl group and the carbon of the ester's alkoxy group would also have characteristic chemical shifts. The remaining carbons of the butyl chain and the two equivalent methyl groups would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C =O (Ester) | ~177 |

| -C (OH)(CH₃)₂ | ~73 |

| O-C H₂ | ~65 |

| -C H₂- (middle) | ~30 |

| -C H₂- (next to CH₃) | ~19 |

| -C H₃ (terminal) | ~14 |

| -C(OH)(C H₃)₂ | ~26 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Complex Structure Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene (B1212753) protons of the butyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the butyl chain and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. HMBC is crucial for identifying the connectivity across quaternary carbons and the ester functional group. For instance, correlations would be expected from the protons of the O-CH₂ group to the carbonyl carbon, and from the protons of the two methyl groups to the quaternary carbon and the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₈H₁₆O₃), the calculated exact mass would be compared to the experimentally determined value to confirm the molecular formula with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique provides detailed insights into the structure of the molecule by revealing its characteristic fragmentation pathways.

For this compound, common fragmentation patterns would likely involve the loss of the butyl group, the butoxy group, or parts of the hydroxyisobutyrate moiety. The analysis of these fragments helps to piece together the original structure and confirm the identity of the compound.

Table 3: Predicted Key Fragments in MS/MS of this compound

| m/z of Fragment | Proposed Fragment Structure/Loss |

| [M-C₄H₉]⁺ | Loss of the butyl radical |

| [M-OC₄H₉]⁺ | Loss of the butoxy radical |

| [C₄H₉O]⁺ | Butoxy cation |

| [C₄H₇O₂]⁺ | From cleavage of the ester |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Profile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound and characterizing its volatile profile. jmchemsci.com In this method, the sample is vaporized and separated into its individual components within a capillary column (the GC phase). jmchemsci.com The separation is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase.

Following separation, the compounds are introduced into a mass spectrometer (MS), which bombards them with electrons, causing ionization and fragmentation. The resulting mass spectrum is a unique fingerprint for each compound, based on the mass-to-charge ratio of the parent ion and its fragments, allowing for definitive identification. jmchemsci.com

For this compound, GC-MS analysis is critical for:

Purity Assessment: Quantifying the main compound and identifying trace amounts of volatile impurities. A purity level of 97% or higher is often determined using this method. sigmaaldrich.com

Identifying Synthesis Byproducts: Detecting residual starting materials like butanol or volatile side-products from the esterification process.

Table 1: Potential Volatile Impurities in this compound Analysis by GC-MS

| Compound | Common Source | Reason for GC-MS Analysis |

| Butanol | Unreacted starting material | To ensure complete reaction and purity. |

| 2-Hydroxy-2-methylpropanoic acid | Unreacted starting material | Can be detected if derivatized to be more volatile. |

| Di-butyl ether | Side reaction from butanol | A common impurity in acid-catalyzed reactions involving alcohols. |

| Isobutylene | Decomposition product | Potential degradation product under thermal stress in the GC injector. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

For components that are non-volatile or thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. This technique separates compounds in a liquid mobile phase using a high-performance liquid chromatography (HPLC) system, followed by detection with a mass spectrometer. LC-MS is particularly useful for analyzing samples that may contain non-volatile starting materials, catalysts, or degradation products that would not be detectable by GC-MS.

In the context of this compound research, LC-MS can be applied to:

Identify unreacted 2-hydroxy-2-methylpropanoic acid, which has low volatility.

Detect oligomeric or polymeric byproducts that may form during synthesis.

Analyze samples from complex matrices without extensive cleanup.

For LC-MS applications, the mobile phase composition is critical. While HPLC methods may use non-volatile acids like phosphoric acid, MS-compatible methods require volatile alternatives like formic acid to prevent contamination of the ion source. sielc.comsielc.com

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds.

Characterization of Carbonyl Stretching Frequencies

The carbonyl group (C=O) is a defining feature of the ester functionality in this compound. This group produces a strong, sharp absorption band in the IR spectrum, typically in the region of 1750-1735 cm⁻¹. The exact position of this peak is highly characteristic and can confirm the presence of the ester. In Raman spectroscopy, the carbonyl stretch also gives a strong, readily identifiable peak. Analysis of this frequency is fundamental for confirming the successful esterification of the parent carboxylic acid, as the C=O stretch in the starting material (2-hydroxy-2-methylpropanoic acid) would appear at a lower wavenumber (around 1725-1700 cm⁻¹). docbrown.info

Identification of Hydroxyl Group Vibrations

The tertiary hydroxyl (-OH) group is another key functional group in this compound. In the IR spectrum, this group is responsible for a characteristic broad absorption band in the region of 3500-3200 cm⁻¹. docbrown.info The broadening of this peak is a result of intermolecular hydrogen bonding between molecules. The presence of this broad band, in conjunction with the ester carbonyl peak, provides strong evidence for the molecular structure of this compound.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Broad, Strong |

| Alkyl (C-H) | C-H Stretch | 2975 - 2845 | Strong, Sharp |

| Carbonyl (C=O) | C=O Stretch | 1750 - 1735 | Strong, Sharp |

| Ester (C-O) | C-O Stretch | 1300 - 1000 | Medium-Strong |

Chromatographic Techniques for Separation and Quantification in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound. researchgate.net It is widely used for both purity assessment of the final product and for real-time monitoring of the synthesis reaction. sielc.comsielc.com By taking aliquots from a reaction mixture over time, HPLC can quantify the consumption of reactants (e.g., 2-hydroxy-2-methylpropanoic acid) and the formation of the product (this compound).

A typical setup involves a reverse-phase (RP) column, such as a C18, where the nonpolar stationary phase separates compounds based on their hydrophobicity. sielc.com A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) is commonly employed. sielc.comsielc.com

This technique offers several advantages:

High Resolution: Capable of separating the target compound from closely related impurities.

Quantitative Accuracy: Provides precise measurements of the concentration of different components.

Versatility: The method can be scaled up for preparative separation to isolate and purify the compound or its impurities. sielc.comsielc.com

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Value/Type | Purpose |

| Column | C18 or Newcrom R1, 3-5 µm | Separation based on hydrophobicity. sielc.comsielc.com |

| Mobile Phase | Acetonitrile / Water with Formic or Phosphoric Acid | Elutes compounds from the column. sielc.comsielc.com |

| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and resolution. |

| Detector | UV (e.g., at 210 nm) or Refractive Index (RI) | Detects and quantifies the eluting compounds. |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Ensures reproducible retention times. |

Chiral Chromatography for Enantiomeric Purity Determination

This compound contains a quaternary stereogenic center at the second carbon position, meaning it can exist as (R)- and (S)-enantiomers. The determination of enantiomeric purity is critical, as chiral hydroxycarboxylic acids and their esters are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating and quantifying these enantiomers.

Research on related chiral hydroxycarboxylic acids highlights common strategies for achieving enantiomeric separation. nih.gov Direct separation can be difficult, often necessitating derivatization to enhance resolution on a chiral stationary phase. nih.gov For instance, the parent acid can be converted to a methyl ester to facilitate analysis via chiral HPLC. nih.gov An alternative approach involves the separation of the parent acid's enantiomers through the formation of diastereomeric salts with a chiral resolving agent, followed by esterification to yield the enantiomerically pure butyl ester. nih.gov

Table 1: Approaches for Enantiomeric Purity Determination

| Analytical Method | Principle | Application to this compound |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Direct analysis of the enantiomeric ratio (er) or enantiomeric excess (ee). |

| Derivatization followed by Chiral HPLC | Conversion of the analyte into a derivative (e.g., another ester) that may exhibit better separation on a given chiral column. nih.gov | The parent 2-hydroxy-2-methylpropanoic acid can be derivatized to its methyl ester for analysis. nih.gov |

| Diastereomeric Salt Formation | Reaction of the racemic parent acid with a single enantiomer of a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization or chromatography. nih.gov | Separation of the parent acid enantiomers, which are then individually esterified to produce the pure (R)- or (S)-butyl ester. nih.gov |

Gel Permeation Chromatography (GPC) for Polymerization Studies

This compound serves as a monomer in the synthesis of polymeric materials. google.comgoogle.com When this compound is used in polymerization reactions, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for characterizing the resulting polymers. google.comgoogle.com

GPC separates molecules based on their hydrodynamic volume in solution. It is the standard method for determining key properties of a polymer, including its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), which is the ratio of Mw to Mn. This information is crucial for understanding how reaction conditions affect the polymer's final properties and for ensuring quality control. Patent literature confirms the use of GPC in the analysis of materials synthesized from monomers like this compound. google.comgoogle.com

Table 2: Role of GPC in Polymerization Studies of this compound

| GPC Parameter | Information Provided | Significance in Research |

|---|---|---|

| Number-Average Molecular Weight (Mn) | The total weight of all polymer chains in a sample, divided by the total number of polymer chains. | Relates to the stoichiometry of the polymerization reaction. |

| Weight-Average Molecular Weight (Mw) | An average that accounts for the contribution of larger polymer chains. | Correlates with the bulk properties of the polymer, such as strength and viscosity. |

| Polydispersity Index (PDI) | A measure of the breadth of the molecular weight distribution in the polymer sample (PDI = Mw/Mn). | Indicates the uniformity of the polymer chains. A PDI of 1.0 signifies that all chains are of the same length. |

| Molecular Weight Distribution Curve | A plot showing the relative abundance of polymer chains of different molecular weights. | Provides a detailed visual representation of the polymer sample's composition. |

Other Advanced Analytical Techniques

Beyond chromatography, other advanced analytical methods are vital for a complete structural and physical characterization of this compound and its derivatives.

X-ray Crystallography for Single Crystal Structure Determination Should a suitable single crystal of this compound be grown, X-ray crystallography would offer the most definitive structural information. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of atoms in the crystalline state. For complex organic molecules, X-ray diffraction is a powerful tool for resolving stereochemical ambiguities. google.com While a specific crystal structure for the title compound is not publicly available, the technique's application to related compounds underscores its importance in the field. google.com

Table 3: Potential Data from a Hypothetical X-ray Crystallography Study

| Structural Information | Detail Level | Significance |

|---|---|---|

| Absolute Configuration | Determination of the (R) or (S) configuration of a pure enantiomer crystal without ambiguity. | Confirms the outcome of asymmetric synthesis or chiral separation. |

| Molecular Conformation | The precise spatial arrangement of the butyl chain and the ester group. | Provides insight into the molecule's preferred shape and potential steric interactions. |

| Intermolecular Interactions | Identification of hydrogen bonds (e.g., involving the hydroxyl group) and van der Waals forces in the crystal lattice. | Explains the crystal packing and can inform physical properties like melting point. |

| Bond Lengths and Angles | High-precision measurements of all atomic connections and angles. | Offers fundamental data for computational modeling and comparison with other molecules. |

Computational Chemistry and Theoretical Modeling of Butyl 2 Hydroxy 2 Methylpropanoate

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. Such calculations for Butyl 2-hydroxy-2-methylpropanoate would provide fundamental insights into its behavior at a molecular level.

Molecular Orbital Analysis and Electronic Properties

A molecular orbital (MO) analysis would identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in determining the molecule's electronic properties, such as its ionization potential and electron affinity. The energy gap between the HOMO and LUMO would indicate the molecule's kinetic stability and chemical reactivity. Without specific DFT studies, the precise energies of these orbitals for this compound remain unknown.

Reactivity Predictions (e.g., electrophilic/nucleophilic sites)

DFT calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution within the molecule. This map would be invaluable for predicting how this compound would interact with other chemical species. Regions of negative potential (red/yellow on an ESP map) would indicate nucleophilic sites, prone to attack by electrophiles, likely around the oxygen atoms of the hydroxyl and carbonyl groups. Regions of positive potential (blue) would denote electrophilic sites, susceptible to nucleophilic attack, expected around the carbonyl carbon and the acidic proton of the hydroxyl group.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei would help in the assignment of experimental spectra. Similarly, the prediction of infrared (IR) vibrational frequencies would provide a theoretical spectrum, detailing the vibrational modes of the molecule's functional groups, such as the O-H stretch of the alcohol, the C=O stretch of the ester, and the various C-H and C-O stretches. Currently, no such predictive data has been published for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butyl chain and the rotation around the C-C and C-O single bonds mean that this compound can exist in numerous conformations.

Identification of Stable Conformers and Energy Landscapes

A thorough conformational analysis would involve systematically exploring the molecule's potential energy surface to identify all stable conformers (local minima). This would reveal the most likely three-dimensional structures the molecule adopts. An energy landscape plot would illustrate the relative energies of these conformers and the energy barriers for interconversion between them. This information is critical for understanding the molecule's physical properties and its recognition by other molecules.

Solvent Effects on Molecular Conformations (e.g., COSMO-RS)

The conformation of a molecule can be significantly influenced by its solvent environment. The COSMO-RS (Conductor-like Screening Model for Real Solvents) is a method that can predict these effects. Applying this model to this compound would show how the relative stability of its conformers changes in different solvents, which is crucial for understanding its behavior in solutions, a common scenario in chemical reactions and biological systems.

Reaction Mechanism Modeling and Transition State Identification

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions involving this compound. By simulating the interactions between molecules at an atomic level, researchers can map out the entire reaction coordinate, identifying the low-energy paths from reactants to products. A key aspect of this is the identification of transition states—the highest energy point along the reaction pathway that determines the reaction rate.

Techniques such as multi-path variational transition state theory (MP-VTST) can be extended to model the kinetics of reactions for chiral molecules. rsc.org This theory allows for the calculation of site-dependent rate constants and provides a detailed understanding of the factors governing the reaction, such as the role of hydrogen bonding in the transition state. rsc.org For instance, in reactions like the acid-catalyzed hydrolysis or depolymerization of polyesters containing this compound, modeling can pinpoint the selective cleavage of ester bonds. smolecule.com

The energy barrier, or activation energy (Ea), is the minimum energy required for a reaction to occur and is a critical parameter determined through computational modeling. For this compound, understanding these barriers is essential for optimizing synthetic or degradative processes.

Kinetic studies of the acid-catalyzed depolymerization of polymers containing this compound reveal that the process follows first-order reaction kinetics concerning the polymer concentration. smolecule.com The activation energies for this process have been found to be in the range of 80 to 120 kJ/mol, depending on the specific acid catalyst used. smolecule.com These relatively low activation energies facilitate efficient recycling under moderate temperature conditions. smolecule.com Theoretical models can reproduce these experimental findings and further explore the influence of different catalysts or solvent systems on the reaction kinetics. rsc.orgsmolecule.com For example, modeling can explain how a hydrogen bond at the transition state can lower the enthalpy of activation but raise the free energy of activation, leading to a complex temperature dependence of the reaction rate. rsc.org

| Kinetic Parameter | Value | Significance | Reference |

|---|---|---|---|

| Reaction Order | First-order | The reaction rate is directly proportional to the concentration of the polymer. | smolecule.com |

| Activation Energy (Ea) | 80 - 120 kJ/mol | Indicates a moderate energy requirement, allowing for efficient reaction under mild conditions. | smolecule.com |

This compound does not have a chiral center at the 2-position. However, related hydroxy esters that are chiral are of significant interest, and the computational principles for predicting their stereochemical outcomes are relevant. For analogous chiral molecules, such as (R)-3-Hydroxy-2-methylpropanoate, generating models to predict the stereochemical outcome of a reaction is a challenging but crucial task. researchgate.net

Computational approaches are used to understand the relationship between the structure of a substrate and the binding mode it adopts in a catalyst's active site, which ultimately determines the stereochemistry of the product. researchgate.net For example, in the asymmetric hydrogenation of precursors to form chiral hydroxy esters, computational models can help in the rational selection of substrates and reaction conditions to achieve high enantioselectivity. researchgate.netresearchgate.net These models can simulate the diastereomeric transition states leading to different stereoisomers, and the calculated energy differences between these transition states can predict the enantiomeric excess of the reaction.

Quantitative Structure-Activity Relationship (QSAR) in a Theoretical Context

Quantitative Structure-Activity Relationship (QSAR) models are theoretical constructs that aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.gov In the context of this compound, a QSAR study would involve developing a mathematical equation that relates its structural features to a specific activity, such as its potential antimicrobial properties or its reactivity in polymerization reactions. smolecule.com

The process involves calculating a set of molecular descriptors for this compound and a series of related compounds, and then using statistical methods to find a correlation between these descriptors and their measured activity. nih.gov While specific QSAR models for this compound are not widely published, the methodology provides a framework for predicting its properties without the need for extensive empirical testing. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, these descriptors can be calculated using computational software and are broadly categorized into constitutional, topological, geometrical, and electronic descriptors.

Standardized representations of the molecule, such as the SMILES string (CC(C)(C)OC(=O)C(C)(C)O) or the InChI key (LYFHIDOIJPOKKR-UHFFFAOYSA-N), are used as the starting point for these calculations. sigmaaldrich.comresearchgate.net These descriptors quantify various properties that are believed to influence the molecule's reactivity and interactions. For structure-reactivity correlations, descriptors such as the partial charge on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important.

| Descriptor Category | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | Polarity and hydrogen bonding capacity. |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, related to reactivity. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross biological membranes. |

By correlating these calculated descriptors with experimentally observed reaction rates or biological activities for a series of related esters, a predictive QSAR model can be built. This model could then be used to estimate the reactivity of this compound or to design new derivatives with enhanced properties.

Applications As a Synthetic Intermediate and Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Natural Products and Pharmaceuticals

While direct applications are still emerging, the structural motif of Butyl 2-hydroxy-2-methylpropanoate makes it a potentially valuable precursor in the synthesis of complex natural products and pharmaceuticals. The presence of a tertiary alcohol and a carboxylic ester provides two key points for molecular elaboration. Although specific examples of its use in the total synthesis of natural products are not extensively documented in publicly available literature, its potential as an intermediate in drug synthesis is recognized. Compounds with similar structural features are known to exhibit biological activities, including potential antimicrobial and anticancer effects, suggesting that derivatives of this compound could be of interest in pharmaceutical research.

The 2-hydroxy-2-methylpropanoate core, being achiral, can be modified to introduce chirality, thereby serving as a foundational element in asymmetric synthesis. While this compound itself is not chiral, its derivatives can be designed to incorporate stereocenters. The hydroxyl group can be derivatized with chiral auxiliaries to direct stereoselective reactions on the rest of the molecule. Furthermore, enzymatic resolutions or asymmetric transformations of related substrates can produce chiral building blocks. For instance, biocatalytic reductions of similar unsaturated precursors have been shown to yield chiral hydroxy esters with high enantioselectivity. This highlights the potential for developing chiral versions of this scaffold for use in the synthesis of enantiomerically pure pharmaceuticals.

In the field of medicinal chemistry, the assembly of diverse molecular libraries is crucial for the discovery of new drug candidates. This compound can serve as a valuable scaffold for the creation of such libraries. Its functional groups allow for a variety of chemical modifications, enabling the generation of a wide range of derivatives with diverse physicochemical properties. These building block libraries can then be screened for biological activity against various therapeutic targets. The straightforward synthesis of the parent compound from 2-hydroxy-2-methylpropanoic acid and butanol makes it an accessible starting material for combinatorial chemistry efforts aimed at exploring new chemical space.

Utilization in Polymer Chemistry Research

This compound and its derivatives have found notable applications in the field of polymer chemistry, particularly in the synthesis of functional and biodegradable polymers.

Derivatives of 2-hydroxy-2-methylpropanoic acid are well-established as initiators for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity. While this compound itself is not a direct ATRP initiator, its hydroxyl group can be readily converted into an ATRP-initiating site, such as a 2-bromoisobutyrate ester. This functionalized molecule can then initiate the polymerization of various vinyl monomers.

Furthermore, this compound can act as a monomer in ring-opening polymerization for the production of biodegradable polyesters. smolecule.com The presence of both a hydroxyl and an ester group allows it to be incorporated into polyester (B1180765) chains, contributing to the material's degradability. smolecule.com Research has shown that polyesters derived from this monomer can exhibit favorable mechanical properties. smolecule.com

| Polymerization Data for Polyesters Derived from this compound | |

| Parameter | Value |

| Maximum Molecular Weight | 59,000 g/mol |

| Tensile Strength | 66.6 MPa |

| Fracture Strain | 904% |

| Optimal Polymerization Temperature | 100-120 °C |

This table presents key performance indicators for biodegradable polyesters synthesized using this compound as a monomer, based on available research findings.

The hydroxyl group of this compound offers a convenient handle for the functionalization of polymeric materials. It can be grafted onto existing polymer backbones through various chemical reactions, thereby modifying the surface properties of the material. This can be utilized to enhance characteristics such as hydrophilicity, biocompatibility, or to introduce specific recognition sites. For instance, polymers functionalized with this moiety could find applications in biomedical devices or as specialized coatings.

Integration into Multi-Step Organic Reaction Sequences

As a bifunctional molecule, this compound can be strategically integrated into multi-step organic reaction sequences. The ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. The tertiary hydroxyl group can be protected and deprotected as needed, or it can be eliminated to introduce a double bond. These transformations allow for the sequential construction of more complex molecular architectures. While specific, named multi-step syntheses prominently featuring this exact compound are not widely reported, its fundamental reactivity makes it a logical component in synthetic planning.

Strategies for Chemoselective Transformations

Chemoselectivity is paramount when dealing with molecules possessing multiple reactive sites. For this compound, the primary challenge and opportunity lie in selectively transforming the hydroxyl group in the presence of the ester, or vice versa.

Protection and Deprotection Strategies: A fundamental strategy for achieving chemoselectivity involves the use of protecting groups. The tertiary hydroxyl group can be protected using various standard methods to allow for reactions at the ester functionality. For instance, silylation of the alcohol with reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) would form a stable silyl ether. This protection would enable transformations such as reduction of the ester to the corresponding diol or reaction with organometallic reagents. Subsequent deprotection, typically with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), would regenerate the hydroxyl group. Conversely, the ester group is generally less reactive and can often be retained while manipulating the hydroxyl group.

Selective Hydroxyl Group Transformations: The tertiary nature of the hydroxyl group in this compound influences its reactivity. Direct oxidation of this tertiary alcohol is not straightforward without C-C bond cleavage. However, its nucleophilic character can be exploited. Strategies for the chemoselective conversion of hydroxyl groups to other functionalities, such as azides or thiols, have been developed for a range of alcohols, including tertiary ones. nih.gov For example, a mixture of triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and n-Bu₄NN₃ can facilitate the conversion of alcohols to azides, a transformation that is often chemoselective in the presence of less reactive functional groups. nih.gov

Another approach involves activating the hydroxyl group to turn it into a good leaving group, for example, through tosylation or mesylation. However, the steric hindrance of the tertiary center in this compound might render such reactions challenging and could lead to competing elimination reactions.

Tandem Reactions and Cascade Processes

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient synthetic strategies. While specific examples involving this compound are not prevalent in the literature, the reactivity of the α-hydroxy ester moiety allows for the conceptual design of such processes.

One potential tandem process involves an initial oxidation of the hydroxyl group to a ketone, which could then participate in a subsequent reaction. Although direct oxidation is challenging, certain reagents might facilitate this. The resulting β-keto ester is a valuable synthetic intermediate. For related α-hydroxy esters, copper-catalyzed tandem oxidation/nitroaldol (Henry) reactions have been developed. thieme-connect.com In this process, the α-hydroxy ester is oxidized to the corresponding α-keto ester, which then reacts in situ with a nitroalkane. A similar strategy could conceptually be applied to this compound, which after oxidation would yield butyl pyruvate.